molecular formula C21H15ClF2N6O B6531951 2-chloro-4,5-difluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-32-1

2-chloro-4,5-difluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531951
CAS No.: 1019106-32-1
M. Wt: 440.8 g/mol
InChI Key: PFBCFRGRCWJBQU-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by a complex structure featuring a 2-chloro-4,5-difluorobenzamide core linked to a 4-aminophenyl group, which is further substituted with a pyridazinyl moiety bearing a 3-methyl-1H-pyrazole ring. Structural determination via X-ray crystallography (using programs like SHELXL ) would confirm its three-dimensional conformation, critical for understanding its bioactivity.

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF2N6O/c1-12-8-9-30(29-12)20-7-6-19(27-28-20)25-13-2-4-14(5-3-13)26-21(31)15-10-17(23)18(24)11-16(15)22/h2-11H,1H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBCFRGRCWJBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the benzamide class, sharing core features with pesticides like diflubenzuron , fluazuron , and prosulfuron (listed in ). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Use/Activity
2-Chloro-4,5-difluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide Benzamide 2-Cl, 4,5-F₂; pyridazinyl-amino-phenyl with 3-methylpyrazole Presumed insect growth regulator (inferred from analogs)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide 2,6-F₂; 4-Cl-phenyl Chitin synthesis inhibitor (insecticides)
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide 2,6-F₂; 3-Cl-5-CF₃-pyridinyloxy; 4-Cl-phenyl Acaricide (ticks, mites)
Prosulfuron (N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide) Sulfonamide-triazine hybrid 4-methoxy-6-methyl-triazinyl; 3,3,3-CF₃-propyl Herbicide (sulfonylurea class)

Key Findings:

Substituent Impact on Bioactivity: The chloro and difluoro groups in the target compound and diflubenzuron enhance resistance to metabolic degradation compared to non-halogenated analogs. However, the trifluoromethyl (CF₃) group in fluazuron increases lipophilicity and target-binding persistence, making it effective against arachnids . The pyridazine-pyrazole system in the target compound introduces steric and electronic effects distinct from fluazuron’s pyridinyloxy group or prosulfuron’s triazine-sulfonamide hybrid. This likely alters target specificity—e.g., pyridazine may interact with insect cytochrome P450 enzymes, while triazines inhibit plant acetolactate synthase .

Mechanistic Differences: Diflubenzuron and the target compound likely inhibit chitin synthesis in insects, but the latter’s pyridazinyl-amino-phenyl moiety may broaden its spectrum or mitigate resistance. Prosulfuron’s sulfonamide-triazine structure shifts its mode of action to herbicidal activity, unrelated to benzamide insect regulators.

Synthetic and Analytical Considerations :

  • Structural confirmation of the target compound would require advanced crystallographic tools (e.g., SHELXL for refinement ), similar to fluazuron but more complex due to its heterocyclic substituents.
  • The pyrazole ring in the target compound could enhance thermal stability compared to diflubenzuron’s simpler phenyl group, as seen in pyrazole-containing agrochemicals .

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